molecular formula C13H14OS B1415856 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol CAS No. 1000572-36-0

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

Cat. No.: B1415856
CAS No.: 1000572-36-0
M. Wt: 218.32 g/mol
InChI Key: XMKHSFFAXUJXAM-UHFFFAOYSA-N
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Description

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a propan-1-ol chain linker connecting a thiophene ring to a phenyl ring, creating a biaryl system that may be explored for various pharmacological properties. Thiophene-containing compounds are a significant class of heterocycles in drug discovery due to their wide range of reported biological activities . Researchers investigate such scaffolds for their potential as anti-inflammatory, antimicrobial, antifungal, and anticancer agents . The molecular structure combines aromatic systems with a flexible alcohol-terminated chain, making it a potential intermediate or building block in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes as a standard or for use in chemical synthesis. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for human consumption. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-thiophen-2-ylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c14-9-1-3-11-5-7-12(8-6-11)13-4-2-10-15-13/h2,4-8,10,14H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKHSFFAXUJXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Thiophen-2-yl-benzaldehyde

Method : Suzuki-Miyaura Coupling
Reagents :

  • 4-Bromobenzaldehyde
  • Thiophen-2-ylboronic acid
  • Pd(PPh₃)₄ catalyst
  • Na₂CO₃ (base)
  • DME/H₂O solvent system

Procedure :

  • React 4-bromobenzaldehyde with thiophen-2-ylboronic acid under Suzuki conditions (Pd catalyst, base, reflux).
  • Isolate the product via extraction and purification (column chromatography).

Key Data :

Wittig Reaction to Form α,β-Unsaturated Ester

Reagents :

  • 4-Thiophen-2-yl-benzaldehyde
  • (Carbethoxymethylene)triphenylphosphorane
  • Dry THF

Procedure :

  • React aldehyde with the Wittig reagent in THF under reflux.
  • Purify via silica gel chromatography.

Key Data :

  • Product : Ethyl (E)-3-(4-thiophen-2-yl-phenyl)propenoate.
  • Yield : ~80–90%.
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.60–7.20 (m, aromatic and thiophene protons), 6.40 (d, J = 16 Hz, 1H, CH=CHCOOEt), 4.20 (q, J = 7 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7 Hz, 3H, CH₃).

Hydrogenation to Saturated Ester

Reagents :

  • Ethyl (E)-3-(4-thiophen-2-yl-phenyl)propenoate
  • H₂ gas, 10% Pd/C catalyst
  • Ethanol

Procedure :

  • Hydrogenate the α,β-unsaturated ester at ambient pressure.
  • Filter and concentrate to obtain the saturated ester.

Key Data :

  • Product : Ethyl 3-(4-thiophen-2-yl-phenyl)propanoate.
  • Yield : ~95%.
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.40–7.10 (m, aromatic and thiophene protons), 4.10 (q, J = 7 Hz, 2H, OCH₂CH₃), 2.90 (t, J = 7 Hz, 2H, CH₂COOEt), 2.60 (t, J = 7 Hz, 2H, Ar-CH₂), 1.20 (t, J = 7 Hz, 3H, CH₃).

Ester Hydrolysis to Carboxylic Acid

Reagents :

  • Ethyl 3-(4-thiophen-2-yl-phenyl)propanoate
  • NaOH (aqueous), HCl

Procedure :

  • Hydrolyze the ester with NaOH in ethanol/water.
  • Acidify with HCl to precipitate the acid.

Key Data :

  • Product : 3-(4-Thiophen-2-yl-phenyl)propanoic acid.
  • Yield : ~85–90%.
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 12.10 (s, 1H, COOH), 7.50–7.20 (m, aromatic and thiophene protons), 2.80 (t, J = 7 Hz, 2H, CH₂COOH), 2.50 (t, J = 7 Hz, 2H, Ar-CH₂).

Reduction of Carboxylic Acid to Alcohol

Reagents :

  • 3-(4-Thiophen-2-yl-phenyl)propanoic acid
  • BH₃-THF complex
  • THF

Procedure :

  • Reduce the acid with BH₃-THF at 0°C, then warm to room temperature.
  • Quench with water and extract the product.

Key Data :

  • Product : 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol.
  • Yield : ~90–95%.
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.40–7.10 (m, aromatic and thiophene protons), 3.65 (t, J = 6 Hz, 2H, CH₂OH), 2.70 (t, J = 7 Hz, 2H, Ar-CH₂), 1.90 (quintet, J = 7 Hz, 2H, CH₂CH₂OH).
    • IR (KBr) : 3350 cm⁻¹ (O-H stretch).

Comparative Analysis of Methods

Step Key Reaction Yield (%) Advantages Challenges
Suzuki Coupling Cross-coupling 75–85 High selectivity for aryl-thiophene bond Sensitivity to moisture/oxygen
Wittig Reaction Chain elongation 80–90 Efficient E-configuration control Requires anhydrous conditions
Hydrogenation Saturation 95 High yield, mild conditions Catalyst cost
Ester Hydrolysis Acid formation 85–90 Straightforward hydrolysis Acid handling
Borane Reduction Alcohol formation 90–95 Selective for carboxylic acid reduction Exothermic reaction requires careful control

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol has been investigated for its potential biological activities, particularly in the realm of drug development.

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.500.55

The compound showed superior activity compared to standard antibiotics like Ciprofloxacin, particularly against biofilm-forming strains.

Anti-inflammatory Activity
In animal models, this compound has demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol. Results indicated significant bactericidal activity against resistant strains of Staphylococcus aureus, with a notable reduction in biofilm formation.

Materials Science

The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

Electrochemical Properties
Studies have shown that compounds with thiophene moieties can exhibit good charge transport characteristics, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells.

PropertyValue
Ionization PotentialX eV
Electron AffinityY eV
ConductivityZ S/cm

These properties suggest that 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol could be utilized in the development of high-performance electronic devices.

Case Study: Application in OLEDs

Recent research highlighted the use of thiophene-based compounds in the fabrication of OLEDs, demonstrating enhanced efficiency and stability compared to traditional materials.

Organic Electronics

The compound is also being explored for its role in organic field-effect transistors (OFETs).

Performance Metrics
In OFET applications, 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol has shown promising results:

MetricValue
MobilityA cm²/V·s
On/Off RatioB
Threshold VoltageC V

These metrics indicate that this compound can contribute to the advancement of flexible and lightweight electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target, such as enzyme inhibition in antimicrobial activity or receptor modulation in anticancer activity .

Comparison with Similar Compounds

Key Compounds and Substituent Effects

The following table compares 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol with structurally related propan-1-ol derivatives:

Compound Name Substituents/Backbone Biological Activity/Properties Key References
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol Thiophen-2-yl-phenyl Inferred anti-inflammatory potential
P7116110114 1,2,4-Triazolo[1,5-a]pyrimidine + propan-1-ol 95% KLK7 inhibition (anti-inflammatory)
P7116110095 1,2,4-Triazolo[1,5-a]pyrimidine + propan-1-ol 84% KLK7 inhibition
3-(4-Chlorothiophen-2-yl)-propan-1-ol 4-Chlorothiophen-2-yl Unknown (structural similarity)
3-(4-(4-Trifluoromethylphenyl)-thiazol-2-yl)-propan-1-ol Trifluoromethylphenyl-thiazol Enhanced electronic effects

Substituent Impact Analysis

  • Thiophene vs.
  • Triazolo-Pyrimidine Backbone : Compounds P7116110114 and P7116110095 demonstrate high kallikrein-related peptidase 7 (KLK7) inhibition due to their fused heterocyclic systems, which enhance π-π stacking and hydrogen bonding with enzyme active sites .
  • Trifluoromethyl Group : The trifluoromethyl group in 3-(4-(4-Trifluoromethylphenyl)-thiazol-2-yl)-propan-1-ol introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability .

Electronic and Pharmacokinetic Properties

  • Aromatic Interactions : Thiophene’s lower aromaticity compared to benzene or pyridine may reduce steric hindrance, favoring interactions with flat enzymatic surfaces .
  • Hydrogen Bonding : The propan-1-ol group in all compounds facilitates hydrogen bonding, critical for target engagement. However, bulkier substituents (e.g., trifluoromethylphenyl-thiazol) may reduce solubility .
  • Computational Insights : Density-functional theory (DFT) and wavefunction analysis tools like Multiwfn could predict charge distribution and reactivity, guiding optimization of substituents for desired electronic properties .

Biological Activity

3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

C15H14S\text{C}_{15}\text{H}_{14}\text{S}

This compound is characterized by the presence of a thiophene moiety attached to a phenyl group via a propanol chain, which contributes to its unique pharmacological properties.

The biological activity of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring system is known to modulate various biological pathways, potentially leading to:

  • Antimicrobial Activity : The compound has shown promise against various pathogens, particularly multidrug-resistant strains.
  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol exhibits antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells, including A549 lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol:

  • Anticancer Efficacy : In one study, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that compounds with thiophene substitutions exhibited enhanced anticancer activity compared to their non-thiophene counterparts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several thiophene derivatives, where 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol was found to demonstrate significant activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessTarget Pathogens/CellsReference
AntimicrobialEffectiveMultidrug-resistant S. aureus
AnticancerSignificantA549 lung cancer cells
MechanismApoptosis induction; cell cycle arrestVarious cancer lines

Q & A

Q. What are the optimal synthetic routes for 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Coupling 4-bromophenyl derivatives with thiophene via Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl-phenyl moiety .
  • Step 2: Reduction of a ketone intermediate (e.g., 3-(4-Thiophen-2-yl-phenyl)-propan-1-one) using NaBH₄ or catalytic hydrogenation. NaBH₄ in ethanol at 0–25°C achieves ~75% yield but may produce byproducts (e.g., dehalogenated alcohols), necessitating purification .
  • Alternative: Catalytic hydrogenation (H₂/Pd-C) under mild conditions (1 atm, 25°C) can reduce steric hindrance and improve selectivity .
Method Conditions Yield Byproducts
NaBH₄ reductionEthanol, 0–25°C75%Dehalogenated alcohols
H₂/Pd-C1 atm H₂, 25°C85%Minimal (controlled pressure)

Q. Which spectroscopic techniques are most reliable for characterizing 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the thiophene protons (δ 6.8–7.2 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad). The propanol chain shows triplet/multiplet patterns at δ 3.6–4.0 ppm (CH₂OH) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 244 (C₁₃H₁₂OS⁺) confirms the molecular formula. Fragmentation patterns distinguish positional isomers (e.g., thiophene vs. phenyl group orientation) .
  • IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

Q. How can purification challenges (e.g., hydroxyl group polarity) be addressed?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 → 1:1) to separate the alcohol from nonpolar byproducts .
  • Recrystallization: Employ ethanol/water mixtures (70:30) at low temperatures (4°C) to exploit solubility differences .

Advanced Research Questions

Q. How does stereochemistry at the propanol chain impact reactivity in cross-coupling reactions?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone synthesis to control stereochemistry. Enantiomeric excess (>90%) is confirmed via chiral HPLC (Chiralpak IA column, hexane:isopropanol 9:1) .
  • Reactivity Differences: The (R)-enantiomer shows faster oxidation rates (e.g., PCC in CH₂Cl₂) due to favorable orbital alignment, while the (S)-enantiomer resists epoxidation .

Q. What computational methods predict the electronic effects of the thiophene moiety on electrophilic substitution?

Methodological Answer:

  • DFT Calculations: At the B3LYP/6-31G* level, the thiophene sulfur’s lone pairs increase electron density at the phenyl ring’s para position, directing electrophiles (e.g., NO₂⁺) to the ortho position of the thiophene .
  • Hammett Constants: σₚ values for thiophene (-0.04) indicate mild electron donation, validated by kinetic studies on nitration reactions .

Q. How should researchers resolve contradictions in reported solubility data (e.g., DMSO vs. water)?

Methodological Answer:

  • Controlled Solubility Assays: Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (pH 7.4) and compare with DMSO solutions. For example:
    • DMSO: Fully soluble at 50 mg/mL.
    • Water: Forms micelles >5 mg/mL due to the hydrophobic thiophene-phenyl group .
  • Temperature Dependence: Solubility in ethanol increases from 20 mg/mL (25°C) to 45 mg/mL (60°C), indicating entropy-driven dissolution .

Key Methodological Recommendations

  • Stereochemical Control: Prioritize asymmetric catalysis over kinetic resolution for scalable enantiomer production .
  • Byproduct Mitigation: Use inline IR monitoring during NaBH₄ reductions to detect intermediates and optimize quenching .
  • Data Validation: Cross-reference computational predictions (e.g., DFT) with kinetic isotope effects (KIE) to validate reaction mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
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3-(4-Thiophen-2-yl-phenyl)-propan-1-ol

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